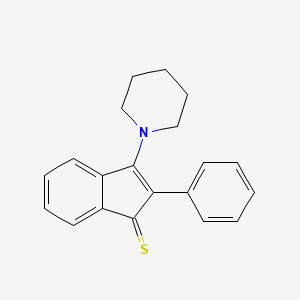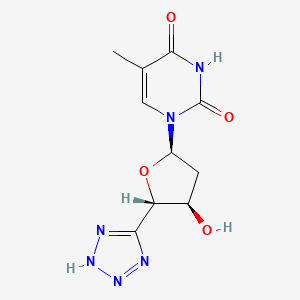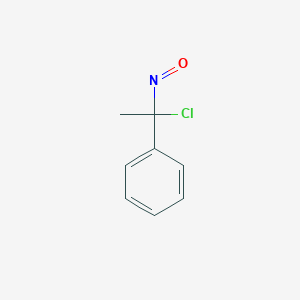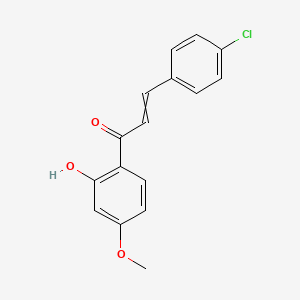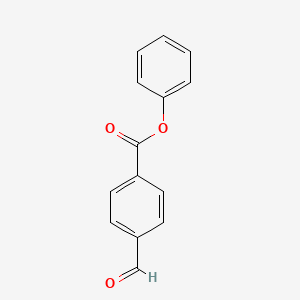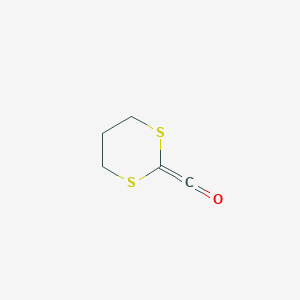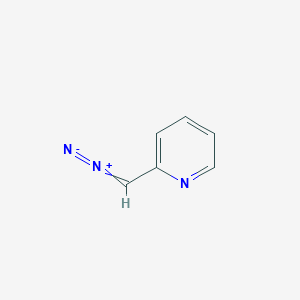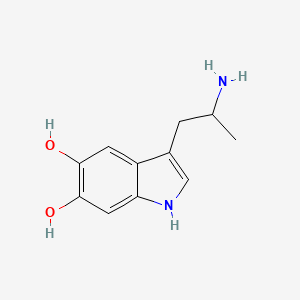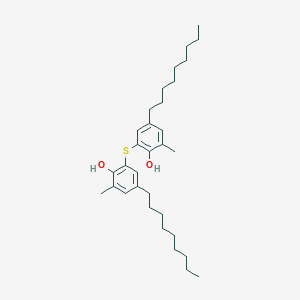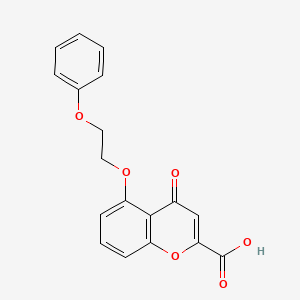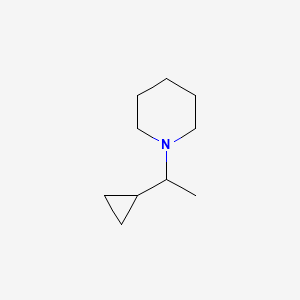
1-(1-Cyclopropylethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopropylethyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a cyclopropylethyl group. Piperidines are known for their significant roles in pharmaceuticals and organic synthesis due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylethyl)piperidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylmethylamine with 1,5-dibromopentane in the presence of a base can yield the desired piperidine derivative. Another method involves the hydrogenation of pyridine derivatives using catalysts like platinum or palladium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. Pyridine derivatives are hydrogenated using catalysts such as molybdenum disulfide or nickel-aluminum alloy under controlled conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Cyclopropylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperidines.
Applications De Recherche Scientifique
1-(1-Cyclopropylethyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclopropylethyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit or activate enzymes involved in metabolic pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Cyclopropylamine: Shares the cyclopropyl group, used in the synthesis of various organic compounds.
N-Methylpiperidine: A methyl-substituted piperidine with similar chemical properties.
Uniqueness: 1-(1-Cyclopropylethyl)piperidine is unique due to the presence of both the piperidine ring and the cyclopropylethyl group, which imparts distinct steric and electronic properties. This combination can influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
53712-74-6 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
1-(1-cyclopropylethyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-9(10-5-6-10)11-7-3-2-4-8-11/h9-10H,2-8H2,1H3 |
Clé InChI |
IAOAMTIVEQKSHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
